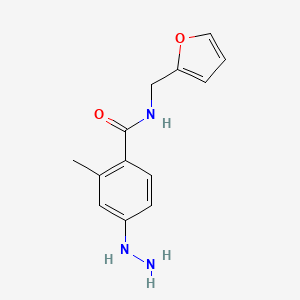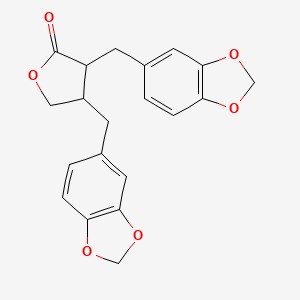
Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a tert-butyl ester, a cyclopentylmethyl group, and a piperidin-1-ylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopentylmethyl halide.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or esters.
Applications De Recherche Scientifique
Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-oxo-4-piperidin-1-ylbutanoate: Lacks the cyclopentylmethyl group.
Cyclopentylmethyl 4-oxo-4-piperidin-1-ylbutanoate: Lacks the tert-butyl ester group.
Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylpropanoate: Differs in the length of the carbon chain.
Uniqueness
Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate is unique due to the presence of both the cyclopentylmethyl group and the tert-butyl ester group, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H33NO3 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C19H33NO3/c1-19(2,3)23-17(21)14-16(13-15-9-5-6-10-15)18(22)20-11-7-4-8-12-20/h15-16H,4-14H2,1-3H3 |
Clé InChI |
TXSOKKPOIULNCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)
![(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylicacid hydrochloride](/img/structure/B14798632.png)
![methyl (E)-2-[(3S,6\'R,7\'S,8\'aS)-6\'-ethenyl-2-oxospiro[1H-indole-3,1\'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7\'-yl]-3-methoxyprop-2-enoate](/img/structure/B14798635.png)
![((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B14798637.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)

![1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester](/img/structure/B14798645.png)
![2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
![N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14798677.png)
![benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B14798687.png)


![(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B14798697.png)
![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)
